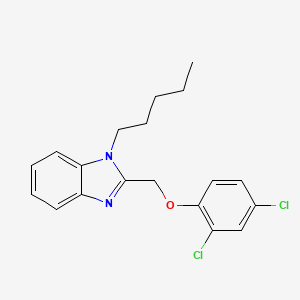

2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is a chemical compound with the linear formula C15H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

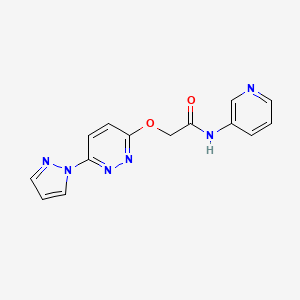

Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” consists of a benzoimidazole core with a dichlorophenoxymethyl group attached .Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is 307.182 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including those structurally related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. The antimicrobial activity of these compounds is attributed to their ability to interfere with the cell wall synthesis of microbes, showcasing their potential as therapeutic agents in combating infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, have also been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition suggests a potential application in cancer therapy, where controlling the proliferation of cancer cells is paramount. Such compounds, through their interaction with the enzyme, could offer a pathway to developing new anticancer drugs (Alpan, Gunes, & Topçu, 2007).

Chemosensor Development

The benzimidazole moiety has been utilized in the synthesis of highly sensitive and selective chemosensors for the detection of metal ions, such as zinc(II). These sensors exhibit significant fluorescence enhancement upon binding with Zn2+ ions, making them valuable tools for biochemical and environmental monitoring. The development of these chemosensors underscores the versatility of benzimidazole derivatives in analytical chemistry, particularly in the detection and quantification of metal ions in various samples (Dey et al., 2016).

Environmental Applications

Benzimidazole derivatives have been explored for their environmental applications, particularly in the treatment of water contaminated with phenoxyacetic and benzoic acid herbicides. Membrane bioreactor (MBR) technology, utilizing these compounds, has shown promise in efficiently degrading toxic herbicides such as 2,4-D, highlighting the potential of benzimidazole derivatives in environmental remediation and the treatment of agricultural runoff (Ghoshdastidar & Tong, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNTXYZPNPJXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dichlorophenoxy)methyl]-1-pentylbenzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2599008.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)